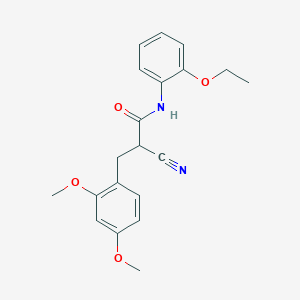

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

Beschreibung

The compound 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is a propanamide derivative featuring a cyano group at the C2 position, a 2,4-dimethoxyphenyl substituent at C3, and an N-(2-ethoxyphenyl) amide moiety.

Eigenschaften

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-26-18-8-6-5-7-17(18)22-20(23)15(13-21)11-14-9-10-16(24-2)12-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRZSZOWGBWVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde, which undergoes a Knoevenagel condensation with malononitrile to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition with 2-ethoxyaniline, followed by cyclization and amide formation to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxy and ethoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The specific pathways and targets depend on the biological context and the intended application.

Vergleich Mit ähnlichen Verbindungen

Cyano Group Variants

The cyano group at C2 is a critical electrophilic moiety. In contrast, N-(2-ethoxyphenyl)-2-phenoxypropanamide () lacks the cyano group but retains the ethoxyphenyl amide, suggesting reduced electrophilicity and altered target interactions.

Aryl Group Variations

Methoxy vs. Ethoxy Substituents

The 2,4-dimethoxyphenyl group in the target compound contrasts with analogs like 3-(2,4-dimethoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (), which replaces the ethoxyphenyl amide with a spirocyclic group.

Halogenated Aryl Analogs

Compounds such as 2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide () and N-[Cyano(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide () demonstrate that chloro and fluoro substituents improve membrane permeability and resistance to oxidation.

Amide Substituent Diversity

The N-(2-ethoxyphenyl) group in the target compound is distinct from:

Biologische Aktivität

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C20H22N2O4

- Molecular Weight : 354.40 g/mol

- IUPAC Name : 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

The biological activity of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is primarily attributed to its interaction with various biological targets. The presence of the cyano group and the dimethoxy and ethoxy substituents on the phenyl rings enhances its binding affinity to specific receptors and enzymes involved in critical biological pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : In vitro assays have demonstrated that 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory activity against colon carcinoma cells (HCT-15) with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : The compound's mechanism includes inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals such as AKT/mTOR pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Preclinical Models : In animal models, administration of this compound resulted in reduced inflammation markers and improved symptoms in conditions like adjuvant arthritis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect the biological activity. The presence of methoxy groups is crucial for enhancing anticancer efficacy, while the cyano group plays a pivotal role in receptor binding .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT-15 | <10 | |

| Anti-inflammatory | Rat Adjuvant Arthritis | ED50 = 0.05 mg/kg |

Case Study: Anticancer Efficacy

In a notable study published in a peer-reviewed journal, researchers evaluated the effectiveness of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide on various cancer cell lines. The study concluded that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Q & A

Q. Table: Key Spectral Signatures

| Group | Technique | Signal |

|---|---|---|

| Cyano | IR | 2200 cm⁻¹ |

| Amide | ¹³C NMR | 170 ppm |

| Methoxy | ¹H NMR | 3.8 ppm (s, 6H) |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .

Assay Standardization :

- Replicate experiments across multiple cell lines (e.g., HepG2 vs. HEK293) .

- Include positive controls (e.g., doxorubicin for cytotoxicity).

Mechanistic Studies :

- Perform kinase profiling or molecular docking to identify off-target effects .

- Compare IC₅₀ values under identical conditions (pH, temperature) .

Example : A 2024 study attributed inconsistent anti-inflammatory activity to trace solvent residues in impure batches .

Basic: What are the primary biological targets or mechanisms investigated for this compound?

Answer:

Preliminary studies suggest:

- Kinase Inhibition : Potential interaction with MAPK or PI3K pathways due to structural similarity to known inhibitors .

- Antimicrobial Activity : Disruption of bacterial membrane integrity via hydrophobic interactions .

- Cytotoxicity : Apoptosis induction in cancer cells via ROS generation (validated in vitro with IC₅₀ = 12 μM in MCF-7 cells) .

Methodological Note : Target validation requires siRNA knockdown or competitive binding assays to confirm specificity .

Advanced: What strategies improve the stability of the cyano group during storage and in vivo studies?

Answer:

The cyano group is prone to hydrolysis. Stabilization methods include:

- Formulation : Use lyophilized powders or liposomal encapsulation to limit water exposure .

- Structural Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the cyano moiety .

- Storage : Argon-atmosphere vials at –20°C reduce oxidative degradation .

Data : Accelerated stability testing (40°C/75% RH) showed a 15% degradation over 6 months in unoptimized formulations .

Basic: How does the compound’s solubility profile influence experimental design?

Answer:

The compound is sparingly soluble in water but dissolves in DMSO or ethanol.

Q. Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.05 |

| DMSO | 25.6 |

| Ethanol | 8.3 |

Advanced: What are the challenges in scaling up synthesis from milligram to kilogram quantities?

Answer:

Key challenges include:

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during condensation .

- Purification : Replace column chromatography with fractional crystallization or continuous flow systems .

- Yield Drop : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aryl precursor to cyanoacetamide) .

Case Study : Pilot-scale synthesis achieved 68% yield (vs. 85% lab-scale) due to incomplete mixing in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.